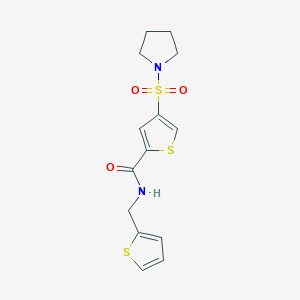

![molecular formula C13H9FN2O2S B5551371 1-[(4-氟苯基)磺酰基]-1H-苯并咪唑](/img/structure/B5551371.png)

1-[(4-氟苯基)磺酰基]-1H-苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole and its derivatives often involves multi-step reactions, starting from benzimidazole or its precursors, with various methodologies reported for introducing the sulfonyl and fluorophenyl groups. For instance, novel sulfonyl derivatives of 5-fluoro-substituted benzimidazole were synthesized and characterized by NMR and mass spectrometry, indicating the complexity and specificity of the synthesis process for these compounds (Roy et al., 2022).

Molecular Structure Analysis

Molecular structure analysis of such compounds often involves X-ray diffraction and various spectroscopic techniques. The molecular structures of metal complexes derived from benzimidazole sulfonamide have been determined, showing how the sulfonyl and fluorophenyl groups impact the overall molecular geometry and bonding with metals (Ashraf et al., 2016).

Chemical Reactions and Properties

The chemical reactions involving 1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole derivatives can be diverse, including their ability to form complexes with metals or undergo further functionalization. The antimicrobial activity of such complexes highlights the chemical reactivity of these compounds towards biological targets (Ashraf et al., 2016).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the practical application of these compounds. For example, specific benzimidazole derivatives have been found to possess good solubility in polar organic solvents, significantly influenced by the presence of sulfonyl and fluorophenyl groups, which can alter their interaction with solvents and other molecules (Alvarez-Gallego et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for further chemical modifications, are integral to understanding the utility of these compounds. For example, the reactivity of benzimidazole derivatives with sulfonyl azides under Ir-catalysis showcases innovative pathways to synthesize substituted benzimidazoles, highlighting their versatile chemical properties (Xu et al., 2017).

科学研究应用

抗菌活性

将磺酰胺药效基团整合到苯并咪唑骨架中已被证明可以产生具有显着抗菌特性的化合物。由这些结构衍生的金属配合物对一系列细菌菌株表现出潜在的抗菌活性,但通常缺乏抗真菌活性。具体而言,一项研究发现 [Co(2-(邻-磺酰苯基)苯并咪唑)2] 表现出显着的抗菌功效,强调了金属配位在增强抗菌功效中的作用 (Ashraf 等人,2016 年)。

抗结核和抗菌评估

具有苯并咪唑磺酰胺结构的化合物已被合成并评估其抗结核和抗菌活性。这些研究突出了苯并咪唑衍生物在解决结核病和其他微生物感染方面的潜力,一些化合物对结核分枝杆菌和各种细菌和真菌菌株表现出有希望的活性 (Jagannath & Krishnamurthy,2021 年;Alsaedi 等人,2019 年)。

燃料电池的质子交换膜

将苯并咪唑基团掺入磺化共聚物中已导致开发出在燃料电池技术中具有应用的新型材料。这些材料表现出改进的质子电导率和机械稳定性,使其适用于在低相对湿度下运行的燃料电池中的质子交换膜 (PEM) (Campagne 等人,2013 年)。

环境应用

苯并咪唑衍生物还被研究用于环境应用,例如检测食品样品中的亚硫酸盐。一项研究引入了一种基于吡啶并[1,2-a]苯并咪唑的新型荧光团,用于亚硫酸盐的比例荧光传感,展示了高选择性和灵敏度,这可能有利于监测各种实际样品中的亚硫酸盐水平 (刘等人,2017 年)。

属性

IUPAC Name |

1-(4-fluorophenyl)sulfonylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2O2S/c14-10-5-7-11(8-6-10)19(17,18)16-9-15-12-3-1-2-4-13(12)16/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVDOHRUKGRVJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47202140 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-ethyl-1-methyl-4-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5551289.png)

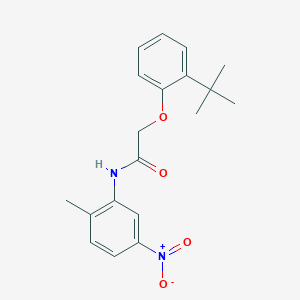

![3-(3-hydroxy-3-methylbutyl)-N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)benzamide](/img/structure/B5551300.png)

![2-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5551305.png)

![2-{2-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-yl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone hydrochloride](/img/structure/B5551314.png)

![1-(2-biphenylyl)-4-[(1-methyl-2-piperidinyl)carbonyl]-2-piperazinone](/img/structure/B5551316.png)

![5',7'-dimethyl-1',3'-diazaspiro[cyclohexane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-ol](/img/structure/B5551323.png)

![2-chloro-4-[(hydroxyimino)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5551332.png)

![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5551341.png)

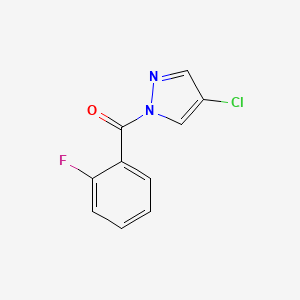

![8-fluoro-2-{[4-(5-fluoro-1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5551359.png)

![2-cyclopropyl-9-[(3-methyl-5-isoxazolyl)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5551364.png)

![N-[1-[(cyclohexylamino)carbonyl]-2-(2-furyl)vinyl]benzamide](/img/structure/B5551388.png)